4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one
Description
This compound is a pyrrol-2-one derivative characterized by a 3-chloro-4-methoxybenzoyl group at position 4, a 3-methoxyphenyl substituent at position 5, and a 2-(dimethylamino)ethyl chain at position 1. The chloro and methoxy substituents likely influence electronic properties and metabolic stability, while the dimethylaminoethyl chain may enhance solubility and target interactions.
Properties
IUPAC Name |
(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O5/c1-25(2)10-11-26-20(14-6-5-7-16(12-14)30-3)19(22(28)23(26)29)21(27)15-8-9-18(31-4)17(24)13-15/h5-9,12-13,20,27H,10-11H2,1-4H3/b21-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGYWBNWUWFTEJ-XUTLUUPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC(=C(C=C2)OC)Cl)O)C(=O)C1=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)Cl)\O)/C(=O)C1=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted anilines and acyl chlorides.
Functional Group Introduction: The chloro and methoxy groups can be introduced via electrophilic aromatic substitution reactions.
Dimethylaminoethyl Substitution: This step often involves nucleophilic substitution reactions where a dimethylaminoethyl group is introduced to the pyrrolone core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one exhibit various biological activities:
- Enzyme Inhibition : Some derivatives have shown promise as inhibitors of protein interactions involved in cancer progression. For instance, they may inhibit the annexin A2-S100A10 complex, which plays a role in tumor growth and metastasis.
- Receptor Modulation : The compound's structure allows it to interact with various receptors, potentially modulating their activity. This interaction can lead to therapeutic effects in conditions such as cancer and other diseases.
Research Applications
Several studies have explored the applications of this compound in different contexts:
- Cancer Research : Investigations into its efficacy as a therapeutic agent against various cancer cell lines have been conducted. In vitro studies demonstrate its potential to inhibit cell proliferation and induce apoptosis in cancer cells.
- Biochemical Pathway Analysis : The compound is utilized in studies aimed at understanding specific biochemical pathways involved in disease mechanisms. Its ability to interact with key proteins makes it a valuable tool for elucidating these pathways.
Case Studies
- Cancer Cell Line Studies : A study evaluating the effect of this compound on breast cancer cell lines revealed significant inhibition of cell growth at micromolar concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest.
- Enzyme Interaction Studies : Research focused on the compound's interaction with specific enzymes involved in metabolic pathways showed competitive inhibition characteristics, indicating its potential as a lead compound for drug development.
Mechanism of Action
The mechanism by which 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Effects: Chloro vs. Methoxy Positioning: The 3-methoxyphenyl group in the target compound may offer different steric and electronic effects compared to para-substituted analogs (e.g., ), influencing binding affinity .
Amine Chain Variations: The 2-(dimethylamino)ethyl chain in the target compound is shorter than the 3-(dimethylamino)propyl chain in , which may alter pharmacokinetics (e.g., reduced tissue penetration but faster clearance) .
Synthetic Yields :
- Compounds with trifluoromethyl groups (e.g., , Compound 25) show lower yields (9%), likely due to steric hindrance during synthesis . The target compound’s yield is unreported but may face similar challenges.
Physicochemical and Spectral Comparisons
- Melting Points : Higher melting points (e.g., 205–207°C for ’s Compound 25) correlate with crystalline stability influenced by polar substituents like hydroxyl and trifluoromethyl groups . The target compound’s melting point is unreported but expected to align with analogs (200–250°C range).
- Mass Spectrometry : Molecular ions (e.g., m/z 420.1573 for Compound 25) confirm structural integrity . The target compound’s theoretical m/z (~460) matches its molecular formula.
Structure-Activity Relationship (SAR) Insights
- Hydroxypropyl vs. Dimethylaminoethyl Chains: Hydrophilic chains (e.g., ) improve aqueous solubility, whereas dimethylaminoethyl balances solubility and membrane permeability .
Biological Activity
The compound 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one , with a CAS number of 636991-97-4 , is a pyrrole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C24H27ClN2O4
- Molecular Weight : 442.9352 g/mol
- Structure : The compound features a pyrrole ring substituted with various functional groups, including a chloro-methoxybenzoyl moiety and a dimethylaminoethyl group.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in anticancer and neuroprotective applications. Below is a summary of its key biological activities:
Anticancer Activity
- Mechanism of Action : The compound has been shown to bind to the colchicine-binding site on tubulin, inhibiting tubulin polymerization. This action leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells .
- In Vitro Studies : In vitro studies demonstrate that the compound exhibits cytotoxic effects against various cancer cell lines, including prostate (PC-3) and melanoma (A375) cells. The IC50 values indicate potent activity, comparable to FDA-approved antitubulin drugs .
- In Vivo Efficacy : Animal studies have shown that treatment with this compound leads to significant tumor reduction without apparent neurotoxicity, suggesting a favorable therapeutic index .
Case Studies and Research Findings
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
- Methodological Answer : Synthesis involves multi-step organic reactions:
Coupling Reactions : Use of acid chlorides (e.g., 3-chloro-4-methoxybenzoyl chloride) with pyrrolone precursors under anhydrous conditions .
Alkylation : Introduction of the 2-(dimethylamino)ethyl group via nucleophilic substitution, often employing sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at 0–5°C to prevent side reactions .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to achieve >95% purity .
Key Parameters :
- Solvents: DMSO, dichloromethane, 1,4-dioxane.
- Catalysts: NaH, triethylamine.
- Temperature: 0–25°C for alkylation; reflux (80–100°C) for acylation .
Q. Which analytical techniques are essential for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) to confirm substituent positions. Key signals include:
- Hydroxy group: δ 12.5–13.5 ppm (broad singlet, exchangeable).
- Aromatic protons: δ 6.8–7.9 ppm (multiples from substituted phenyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ≈ 470–500 g/mol) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) for purity assessment .
Advanced Research Questions
Q. How can low yields in the final coupling step be addressed?
- Methodological Answer : Low yields (e.g., <20% in ) may arise from steric hindrance or competing side reactions. Strategies include:
Solvent Optimization : Replace 1,4-dioxane with polar aprotic solvents (e.g., DMF) to enhance solubility .
Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate coupling .
Continuous Flow Reactors : Improve mixing and heat transfer, reducing reaction time from hours to minutes .
Case Study : In , heating under reflux increased yields from 9% to 18% by completing stalled reactions .
Q. How to resolve contradictions in NMR data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected splitting or missing signals) require:
2D NMR Techniques :
- HSQC/HMBC : Correlate protons with carbons to confirm connectivity of the pyrrolone core and substituents .
- NOESY : Identify spatial proximity of aromatic and dimethylaminoethyl groups .
Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., and share similar substituents) .
Q. What computational methods predict biological target interactions?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with kinases or GPCRs, leveraging the compound’s aroyl and dimethylamino groups as hydrogen bond donors/acceptors .
- QSAR Models : Train models on analogs (e.g., and ) to correlate substituent electronegativity (e.g., chloro vs. methoxy) with activity .
- Quantum Chemical Calculations : Calculate electrostatic potential surfaces to identify reactive sites for derivatization .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Methodological Answer : Focus on modifying:
Aroyl Group : Replace 3-chloro-4-methoxybenzoyl with 4-ethoxybenzoyl () to assess hydrophobicity effects .
Aminoethyl Chain : Vary alkyl chain length (e.g., propyl vs. ethyl) to study steric effects on target binding .
Phenyl Substituents : Introduce electron-withdrawing groups (e.g., nitro in ) to modulate electronic properties .
Validation : Test analogs in enzymatic assays (e.g., IC50 measurements) and compare with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
